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Cirrhotic Cirrhotic
Real-World: 99.1% 94.5% (69/73) AE: 59.7%; SVR12 [1]
Turkish Cohort (782/789) significantly higher in non-
(n=862) cirrhotic patients
Real-World: Int. 96% 96% (approx.) AE: 26%; SAE: 3%; [2]
Pooled Analysis (approx.) Discontinuation: <4%
(n=3,808)
Clinical Trial: 95.7% 92.2% (GTla, n=64); SAE: 2.7%; Low treatment- [3]
Brazil (n=222, (GTla, n=46) 100% (GT1b, n=69) related discontinuation
F3/F4)
Clinical Trial: PI 100% (Per- 100% (Per-Protocaol, SAE: 17.9% (3 psychiatric [4]
Failures (n=39) Protocol, n=9) admissions); Self-reported

n=28) AE: 30.8%
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A population PK analysis across nine Phase III studies characterized the exposure of the regimen

components.

DAA Exposure in Cirrhotic vs. Non- L L
PK Model . . Clinical Implication

Component Cirrhotic

Paritaprevir One- Exposure ~30-60% higher in No dose adjustment

(PTV) compartment cirrhotic patients needed [5]

Dasabuvir Two- Exposure ~30-60% higher in No dose adjustment

(DSV) compartment cirrhotic patients needed [5]

Ombitasvir One- Generally overlapping exposures No dose adjustment

(OBV) compartment needed [5]

Ritonavir (r) One- Generally overlapping exposures No dose adjustment
compartment needed [5]

Experimental Protocol Overview

The high-quality evidence stems from rigorous clinical trial designs and large-scale observational studies.

e Study Designs: Evidence is derived from Phase lll clinical trials (randomized and open-label) and
prospective and retrospective observational studies conducted in real-world settings [5] [1] [3].

e Patient Populations: Studies enrolled adults with chronic HCV Genotype 1 or 4. Populations
included treatment-naive and treatment-experienced patients, with and without compensated
cirrhosis. A key exclusion criterion was decompensated cirrhosis (Child-Pugh B or C) [1] [4].

o Treatment Regimens: Regimens were assigned based on HCV genotype and cirrhosis status,
following label recommendations. Common regimens included:

o GT1b: OBV/PTV/r + DSV for 12 weeks [1]
o GTla: OBV/PTV/r + DSV + RBV for 12 (non-cirrhotic) or 24 (cirrhotic) weeks [1]
o GT4: OBV/PTVIr + RBV for 12 weeks [1]

e Primary Endpoint: The primary efficacy endpoint in all cited studies was Sustained Virologic
Response at 12 weeks post-treatment (SVR12), defined as HCV RNA level below the lower limit of
quantification (<15 IU/mL) [3] [4].

¢ Safety Monitoring: Safety was assessed via adverse event (AE) reporting, serious AE (SAE)
reporting, and laboratory abnormalities collected at baseline, during treatment, and through the
post-treatment follow-up [2] [4].
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Treatment Decision Pathway

The following diagram illustrates the patient stratification and treatment algorithm based on the cited studies.
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Key Conclusions for Drug Development

¢ Robust Efficacy in Cirrhotics: The regimen achieves high SVR12 rates in compensated cirrhotic
patients, a population with the highest unmet medical need [3] [6].
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¢ Manageable PK Impact: While PK exposure increases for some components in cirrhosis, the
therapeutic window is wide enough that no dose adjustment is required, simplifying the label [5].

¢ Real-World Validation: Effectiveness and safety observed in controlled trials translate well to
diverse, real-world patient populations with comorbidities and comedications [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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